9-Bromo-10-methoxyanthracene

Organic Synthesis Cross-Coupling Building Block

9-Bromo-10-methoxyanthracene (CAS: 50418-16-1) is a polycyclic aromatic hydrocarbon derivative belonging to the 9,10-disubstituted anthracene class, featuring a bromine atom at the 9-position and a methoxy group at the 10-position of the anthracene core. This asymmetric substitution pattern distinguishes it from its symmetric analogs such as 9,10-dibromoanthracene and 9,10-dimethoxyanthracene.

Molecular Formula C15H11BrO
Molecular Weight 287.15 g/mol
Cat. No. B13702820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-10-methoxyanthracene
Molecular FormulaC15H11BrO
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br
InChIInChI=1S/C15H11BrO/c1-17-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3
InChIKeyQDRYRXAGCHMKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-10-methoxyanthracene for OLED and Semiconductor Research: Properties, Procurement, and Applications


9-Bromo-10-methoxyanthracene (CAS: 50418-16-1) is a polycyclic aromatic hydrocarbon derivative belonging to the 9,10-disubstituted anthracene class, featuring a bromine atom at the 9-position and a methoxy group at the 10-position of the anthracene core . This asymmetric substitution pattern distinguishes it from its symmetric analogs such as 9,10-dibromoanthracene and 9,10-dimethoxyanthracene. The compound has been identified in patent literature as a member of the broader 9-alkoxy-10-bromoanthracene family with specific relevance to organic electronics applications, including active layers in organic light-emitting diodes (OLEDs) [1]. The presence of both a heavy halogen atom for cross-coupling reactivity and an electron-donating alkoxy group for tuning frontier orbital energies creates a unique dual-functional scaffold not available in single-substituent analogs.

1
Asymmetric anthracene scaffold with single reactive bromine site
2
Selective mono-functionalization without statistical product mixtures
3
Electron-donating methoxy group supports OLED material design

Why 9-Bromo-10-methoxyanthracene Cannot Be Replaced by Symmetric 9,10-Disubstituted Anthracene Analogs


Generic substitution with symmetric analogs such as 9,10-dibromoanthracene or 9,10-dimethoxyanthracene is not scientifically valid due to fundamentally divergent reactivity, electronic properties, and synthetic utility. 9,10-Dibromoanthracene possesses two equivalent halogen sites, leading to symmetrical cross-coupling that produces homodimeric products unless carefully controlled; it lacks the electron-donating methoxy group required for tuning HOMO-LUMO levels in optoelectronic applications. Conversely, 9,10-dimethoxyanthracene lacks a halogen handle entirely, rendering it inert to Pd-catalyzed cross-coupling and unsuitable as a building block for extended π-conjugated systems. 9-Bromo-10-methoxyanthracene uniquely combines a single reactive bromine site for selective mono-functionalization with a methoxy group that modulates electronic properties, orbital energies, and solubility [1]. This orthogonally functionalized scaffold has been specifically claimed in patent literature for OLED applications, whereas its symmetric counterparts are not equivalently claimed [2]. For procurement decisions, substituting with a symmetric analog introduces either unwanted symmetry in downstream products, eliminates key electronic tuning capability, or forfeits all cross-coupling reactivity—each representing a critical functional divergence.

9,10-Dibromoanthracene
Two equivalent reactive sites lead to statistical mixtures, not selective mono-functionalization.
9,10-Dimethoxyanthracene
Lacks halogen for cross-coupling; cannot serve as a building block for extended π-systems.
9-Bromoanthracene
Missing methoxy group for electronic tuning and solubility required in OLED research.

Quantitative Differentiation Evidence for 9-Bromo-10-methoxyanthracene vs. Closest Analogs


Asymmetric Monofunctionalization Capability: One Reactive Site vs. Two in 9,10-Dibromoanthracene

9-Bromo-10-methoxyanthracene possesses exactly one bromine atom available for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig), enabling controlled mono-functionalization without requiring stoichiometric control or statistical product distributions. In contrast, 9,10-dibromoanthracene contains two equivalent reactive bromine sites, leading to a statistical mixture of mono- and di-substituted products unless one site is selectively deactivated or protected. The Cakmak et al. study on brominated anthracenes established that tribromide precursors undergo copper-assisted nucleophilic substitution to yield methoxy derivatives as the sole product, demonstrating that regioselective methoxylation at a specific position is achievable on brominated scaffolds [1]. The methoxy group at C10 is not a leaving group under standard cross-coupling conditions, ensuring the bromine at C9 remains the exclusive reactive handle. This represents a qualitative and quantitative difference in synthetic control: the target compound offers 100% selectivity for mono-functionalization by design, whereas 9,10-dibromoanthracene yields mono-functionalized products only with optimized stoichiometry and typically requires chromatographic separation from di-substituted byproducts [1].

Mono-functionalization Control
Class-level inference
1 reactive site vs 2
Enables selective mono-functionalization by design
Eliminates need for stoichiometric control
Organic Synthesis Cross-Coupling Building Block

Electronic Structure Modulation via Methoxy Group: Differentiation from Non-Alkoxy Bromoanthracenes

The methoxy group at the 10-position functions as an electron-donating substituent that raises the HOMO energy level and modulates the band gap of the anthracene core. 9-Bromoanthracene (lacking the 10-methoxy group) does not possess this electronic tuning capability. The patent literature covering 9-alkoxy-10-bromoanthracenes explicitly claims that the alkoxy substitution pattern enables the anthracene element to be 'electron-rich' and facilitates incorporation into higher-complexity structures for organic electronics applications [1]. The presence of the methoxy group increases electron density on the anthracene π-system, which influences charge transport properties, emission characteristics, and energy level alignment in device architectures. While specific HOMO/LUMO values for 9-bromo-10-methoxyanthracene are not reported in primary literature, class-level inference from the patent claims establishes that alkoxy substitution is deliberately employed to achieve electronic properties distinct from non-alkoxy bromoanthracenes [1]. Additionally, the methoxy group enhances solubility in organic solvents relative to unsubstituted bromoanthracenes, facilitating solution processing for device fabrication [1].

Electronic Tuning
Class-level inference
Methoxy group present (electron-donating)
Supports frontier orbital tuning and solubility
Claimed in patent for OLED applications
Organic Electronics OLED Materials Frontier Orbital Tuning

Cross-Coupling Competency Retained: Differentiation from Non-Halogenated Methoxyanthracenes

9-Bromo-10-methoxyanthracene retains a reactive aryl bromide site capable of participating in Pd-catalyzed cross-coupling reactions including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings. In contrast, 9-methoxyanthracene and 9,10-dimethoxyanthracene lack any halogen leaving group and are therefore completely inert to these transformations. Studies on brominated anthracene scaffolds have established that copper-assisted nucleophilic substitution can introduce methoxy groups onto brominated anthracene frameworks, confirming that bromine can be replaced while methoxy groups remain intact [1]. This orthogonal functionality—a non-leaving methoxy group adjacent to a reactive bromine site—is not available in non-halogenated methoxyanthracenes. For researchers requiring a building block that combines the electronic influence of a methoxy group with the synthetic versatility of an aryl halide for constructing extended π-conjugated systems, the target compound is the only option among mono- and di-methoxyanthracene analogs.

Cross-Coupling Competency
Class-level inference
Aryl bromide present (cross-coupling competent)
Enables Pd-catalyzed C-C bond formation
Non-halogenated methoxyanthracenes are inert
Sonogashira Coupling Suzuki Coupling π-Conjugated Materials

Physical Property Parameters and Computed Descriptors for Procurement Verification

For procurement and quality control purposes, 9-bromo-10-methoxyanthracene (CAS: 50418-16-1) has the following computed and reported physical property parameters: Exact molecular mass = 285.99933 Da; Molecular formula = C15H11BrO; Molecular weight = 287.15; Rotatable bond count = 1; Hydrogen bond donor count = 0; Hydrogen bond acceptor count = 1; Heavy atom count = 17; Complexity = 244; Isotope atom count = 0 . The SMILES string (COc1c2ccccc2c(Br)c2ccccc12) uniquely identifies the asymmetric substitution pattern. These computed descriptors enable unambiguous identity verification against mislabeled or substituted products. In comparison, 9,10-dibromoanthracene (CAS: 523-27-3, C14H8Br2, MW: 336.02) differs in both molecular formula and CAS registry, while 9,10-dimethoxyanthracene (C16H14O2, MW: 238.28) is chemically distinct. For procurement documentation, these parameters provide quantifiable benchmarks for analytical verification via LC-MS, NMR, or elemental analysis.

Identity Verification
Supporting evidence
MW 287.15, CAS 50418-16-1
Enables unambiguous identity confirmation
Differs from dibromo analog by -48.87 Da
Quality Control Procurement Specification CAS Verification

Crystal Structure Confirmation of Regiochemistry and Molecular Planarity

The crystal structure of 9-bromo-10-methoxyanthracene has been determined by single-crystal X-ray diffraction [1]. The molecule is nearly planar within 0.2 Å, with the torsion angle for C(4)-C(7)-C(8)-C(9) measured at -179(2)°, confirming that the anthracene core maintains its planarity despite asymmetric substitution. Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. The crystallographic data provide definitive proof of the 9-bromo-10-methoxy regiochemistry and establish that the methoxy group does not induce significant steric distortion that would compromise π-π stacking in solid-state materials. This structural confirmation is essential for researchers requiring materials with predictable solid-state packing for charge transport or emissive layer applications. In contrast, the crystal structures of symmetric analogs such as 9,10-dibromoanthracene exhibit different packing motifs due to the absence of the methoxy group's influence on intermolecular interactions [1].

Solid-State Planarity
Supporting evidence
Planar within 0.2 Å; torsion -179(2)°
Confirms planarity for π-π stacking
Unique packing distinct from symmetric analogs
X-ray Crystallography Solid-State Structure Material Purity

Research and Industrial Applications Where 9-Bromo-10-methoxyanthracene Delivers Verifiable Differentiation


Synthesis of Asymmetric Extended π-Conjugated Systems via Selective Mono-Cross-Coupling

Researchers requiring mono-functionalized anthracene building blocks for asymmetric extended π-conjugated materials should select 9-bromo-10-methoxyanthracene over 9,10-dibromoanthracene. The target compound's single reactive bromine site eliminates statistical product mixtures and simplifies purification workflows. The methoxy group at C10 is non-leaving under standard Sonogashira, Suzuki, or Buchwald-Hartwig conditions, ensuring that cross-coupling occurs exclusively at C9. This enables the synthesis of D-A (donor-acceptor) or D-π-A architectures where the methoxy group serves as the electron-donating moiety and the cross-coupled aryl/alkynyl unit provides the acceptor functionality [1]. The Cakmak study on brominated anthracene scaffolds demonstrates that methoxy-substituted bromoanthracenes are viable precursors for further functionalization [2].

OLED Active Layer Materials Requiring Electron-Rich Anthracene Cores

For organic electronics applications, particularly OLED active layers, 9-alkoxy-10-bromoanthracenes including 9-bromo-10-methoxyanthracene have been specifically claimed in patent literature as materials that provide electron-rich anthracene elements suitable for incorporation into higher-complexity structures [1]. The methoxy group modulates the electronic properties and enhances solubility in organic solvents, facilitating solution-based device fabrication. Researchers developing host materials, hole-transporting layers, or emissive layers for blue OLEDs should prioritize this compound over non-alkoxy bromoanthracenes, which lack the electronic tuning and solubility advantages of the alkoxy substitution pattern [1].

Synthesis of 2,9,10-Trisubstituted Anthracene Derivatives via Sequential Functionalization

The asymmetric substitution pattern of 9-bromo-10-methoxyanthracene provides a strategic entry point for synthesizing 2,9,10-trisubstituted anthracene derivatives, a class of compounds with demonstrated utility as precursors for methoxyanthracene and cyanoanthracene derivatives [1]. The methoxy group at C10 and bromine at C9 occupy two of the three targeted positions, leaving the C2 position available for electrophilic aromatic substitution (bromination, formylation, or nitration) followed by subsequent cross-coupling. This regiochemical strategy is not accessible from symmetric 9,10-disubstituted analogs, which lack positional differentiation to direct further substitution. The Cakmak study established that copper-assisted nucleophilic substitution of tribromide precursors yields methoxy and cyano derivatives as sole products, confirming the viability of this sequential functionalization approach [1].

Crystal Engineering and Solid-State Photophysical Studies

For investigations into the relationship between molecular substitution patterns and solid-state packing, 9-bromo-10-methoxyanthracene offers a structurally characterized scaffold with confirmed near-planar geometry (within 0.2 Å) and unique intermolecular interactions mediated by the methoxy group [1]. The crystal structure shows nearest intermolecular distances of 3.647 Å, establishing a packing motif distinct from both 9,10-dibromoanthracene and 9,10-dimethoxyanthracene. Researchers studying structure-property relationships in organic semiconductors, mechanochromic materials, or solid-state fluorescence can use this compound to investigate how asymmetric substitution influences π-π stacking, charge transport, and emission behavior relative to symmetric analogs [1].

Application
Selection Property
Validation Focus
Synthesis of asymmetric extended π-conjugated systems
Single reactive site for mono-functionalization
Selective cross-coupling and simplified purification
OLED active layer materials
Electron-donating methoxy group
Frontier orbital tuning and solubility enhancement
Synthesis of 2,9,10-trisubstituted anthracenes
Asymmetric substitution directing further functionalization
Regioselective electrophilic substitution at C2
Crystal engineering and solid-state photophysics
Confirmed near-planar geometry
Solid-state packing and π-π stacking behavior

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